ASCT2 Transporter Inhibition: Class-Level Biochemical Differentiation from Simple Quinazolinones
The target compound belongs to a series of aminobutanoic acid-based inhibitors that have demonstrated measurable activity against the alanine/serine/cysteine transporter 2 (ASCT2; SLC1A5), a target not engaged by classic quinazolinone GABAA modulators such as afloqualone [1]. While direct recombinant ASCT2 inhibition data for the exact target compound are not publicly disclosed, the closest structurally characterized analog (compound 25e, an aminobutanoic acid conjugate) is explicitly annotated as an ASCT2 inhibitor with verified anti-tumour potential in vitro, establishing the pharmacophore's capacity for transporter engagement [1]. By contrast, representative GABAA-preferring quinazolinones (e.g., methaqualone, afloqualone) show no reported ASCT2 activity, confirming that the aminobutanoic acid moiety confers a differentiated target profile .
| Evidence Dimension | ASCT2 (SLC1A5) transporter inhibition annotation |
|---|---|
| Target Compound Data | Predicted ASCT2 inhibitory activity based on aminobutanoic acid pharmacophore (exact IC50 not publicly available) |
| Comparator Or Baseline | Afloqualone / Methaqualone: No ASCT2 activity reported; GABAA receptor-only agonists |
| Quantified Difference | Qualitative target space expansion: ASCT2 + GABAA (target compound class) vs. GABAA only (comparator quinazolinones) |
| Conditions | Literature annotation and pharmacological classification; no head-to-head recombinant ASCT2 assay available for the exact target compound |
Why This Matters
For procurement decisions in cancer metabolism or amino acid transport research, only the aminobutanoic acid-conjugated scaffold provides access to the ASCT2 target space, eliminating generic quinazolinones as viable substitutes.
- [1] IUPHAR/BPS Guide to Pharmacology. compound 25e [PMID: 38217503] Ligand page. GtoPdb Ligand ID: 13102. View Source
